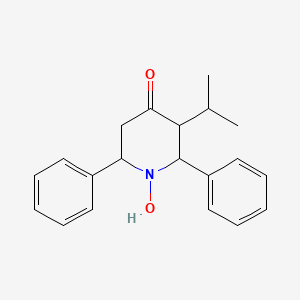
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is a complex organic compound featuring a piperidinone core with hydroxy, diphenyl, and isopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate ketones with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2,6-diphenylpiperidin-4-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2,6-Diphenyl-3-(propan-2-yl)piperidin-4-one:
Uniqueness
1-Hydroxy-2,6-diphenyl-3-(propan-2-yl)piperidin-4-one is unique due to the combination of hydroxy, diphenyl, and isopropyl substituents. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
923019-45-8 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-hydroxy-2,6-diphenyl-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C20H23NO2/c1-14(2)19-18(22)13-17(15-9-5-3-6-10-15)21(23)20(19)16-11-7-4-8-12-16/h3-12,14,17,19-20,23H,13H2,1-2H3 |
InChI Key |
OKIJNHLLNRFLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(N(C(CC1=O)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















